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Compound of Interest

Compound Name: Macaridine

Cat. No.: B2478026 Get Quote

For decades, the scientific community identified macaridine, a constituent of the renowned

Peruvian plant maca (Lepidium meyenii), as a benzylated 1,2-dihydro-N-hydroxypyridine

derivative. However, recent advancements in analytical techniques have led to a pivotal

revision of its chemical architecture. This guide provides a comprehensive comparison of the

originally proposed structure of macaridine and its revised, now confirmed, structure,

macapyrrolin C, supported by experimental data and detailed methodologies.

The structural reassignment, a crucial step in understanding the true chemical profile of maca,

was driven by a meticulous re-evaluation of spectroscopic data, corroborated by quantum

mechanical calculations. This guide will delve into the key experimental evidence that prompted

this significant revision, offering researchers, scientists, and drug development professionals a

clear and objective overview of the journey to confirm the authentic structure of this important

natural product.

The Structural Shift: From a Dihydropyridine to a
Pyrrole Alkaloid
The initially proposed structure of macaridine, reported in 2002, featured a dihydropyridine

core. However, a 2021 study published in Phytochemistry presented compelling evidence that

the compound isolated and named 'macaridine' is, in fact, macapyrrolin C, which possesses a

pyrrole scaffold.[1] This re-evaluation was based on in-depth analysis of 1D and 2D Nuclear

Magnetic Resonance (NMR) spectroscopy and was further substantiated by Density Functional

Theory (DFT) calculations.
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Workflow of the structural revision of macaridine.

Spectroscopic Data Comparison: The Decisive
Evidence
The primary evidence for the structural revision lies in the comparison of the experimental NMR

data with the predicted data for both the originally proposed and the revised structures. The

following tables summarize the ¹H and ¹³C NMR chemical shifts.

Table 1: Comparison of ¹H NMR Spectroscopic Data (in CDCl₃)
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Atom
Originally Proposed
Macaridine (δ ppm)

Macapyrrolin C (δ ppm)

2 4.31 (s) 6.64 (d, 2.8)

5 6.94 (d, 4.0) 6.09 (d, 2.8)

6 6.29 (d, 4.0) -

7 3.77 (s) 3.96 (s)

8 9.52 (s) 9.38 (s)

1' - -

2', 6' 6.98 (d, 7.1) 7.24-7.35 (m)

3', 5' 7.22-7.29 (m) 7.24-7.35 (m)

4' 7.22-7.29 (m) 7.24-7.35 (m)

Table 2: Comparison of ¹³C NMR Spectroscopic Data (in CDCl₃)
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Atom
Originally Proposed
Macaridine (δ ppm)

Macapyrrolin C (δ ppm)

2 57.0 125.4

3 142.5 131.1

4 133.2 119.9

5 124.8 109.1

6 111.2 -

7 48.9 34.2

8 180.2 176.2

1' 138.2 138.5

2', 6' 129.1 128.8

3', 5' 128.0 128.8

4' 126.2 126.9

Experimental Protocols
Isolation and Purification of Macaridine (Macapyrrolin C)
The isolation of macaridine was first described in 2002 and the procedure, with some

modifications, was used in the 2021 study that led to the structural revision.[2]

Extraction: Dried and ground maca roots were extracted with methanol at room temperature.

The methanolic extract was then concentrated under reduced pressure.

Solvent Partitioning: The concentrated extract was suspended in water and partitioned

successively with hexane, chloroform, and ethyl acetate.

Chromatographic Separation: The chloroform-soluble fraction, which contained the alkaloids,

was subjected to column chromatography on silica gel. The column was eluted with a

gradient of chloroform and methanol.
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Further Purification: Fractions containing macaridine were further purified by preparative

thin-layer chromatography (TLC) and/or high-performance liquid chromatography (HPLC) to

yield the pure compound.

NMR Spectroscopic Analysis
NMR spectra were recorded on a Bruker Avance spectrometer.

¹H and ¹³C NMR: Spectra were acquired in deuterated chloroform (CDCl₃). Chemical shifts

(δ) are reported in parts per million (ppm) relative to the residual solvent signal.

2D NMR: Homonuclear (COSY) and heteronuclear (HSQC, HMBC) correlation experiments

were performed to establish the connectivity of protons and carbons and to aid in the

complete assignment of the spectra.

Density Functional Theory (DFT) Calculations
The computational analysis was a cornerstone of the structural revision.

Conformational Search: A conformational search for both the originally proposed and the

revised structures was performed to identify the lowest energy conformers.

Geometry Optimization: The geometries of the low-energy conformers were optimized using

DFT at the B3LYP/6-31G(d) level of theory.

Chemical Shift Calculation: ¹³C and ¹H NMR chemical shifts were calculated for the

optimized geometries using the Gauge-Including Atomic Orbital (GIAO) method at the

mPW1PW91/6-311+G(d,p) level of theory.

Data Comparison: The calculated chemical shifts were then compared with the experimental

values, which showed a significantly better correlation for the macapyrrolin C structure than

for the originally proposed macaridine structure.

Conclusion
The structural revision of macaridine to macapyrrolin C is a testament to the power of modern

analytical and computational methods in natural product chemistry. The comprehensive

analysis of NMR data, combined with the predictive accuracy of DFT calculations, has provided
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an unambiguous confirmation of the pyrrole-based structure. This corrected structural

assignment is fundamental for future research into the biological activities and pharmacological

potential of the constituents of Lepidium meyenii. For researchers in the field, this case

underscores the importance of rigorously re-evaluating historical structural assignments with

contemporary techniques to ensure a solid foundation for scientific advancement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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